![molecular formula C22H26N2O5S B2556049 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922104-32-3](/img/structure/B2556049.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H25FN2O5S. This indicates that it contains 22 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 448.51. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound’s unique structure may interfere with cancer cell growth, proliferation, and metastasis. Researchers are investigating its efficacy against specific cancer types, including breast, lung, and colon cancers. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Anti-Inflammatory and Analgesic Effects
Indole-based compounds often exhibit anti-inflammatory and analgesic properties. Researchers have explored their potential in managing pain and inflammation associated with various conditions. Investigating the compound’s impact on inflammatory pathways and pain receptors could provide valuable insights for drug development .
Antibacterial and Antimicrobial Activity
Indoles have shown promise as antimicrobial agents. Researchers are studying their effects against bacteria, fungi, and other pathogens. The compound’s sulfonamide moiety may contribute to its antibacterial activity. Investigating its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .
Neuroprotective Potential
Given the compound’s structural resemblance to certain neurotransmitters, it may have neuroprotective effects. Researchers are exploring its impact on neuronal health, synaptic function, and neurodegenerative diseases. Investigating its interactions with relevant receptors and signaling pathways is crucial for understanding its neuroprotective mechanisms .
Multicomponent Reactions and Synthetic Chemistry
Indoles play a pivotal role in multicomponent reactions (MCRs) and synthetic chemistry. Researchers have utilized indole-based scaffolds to construct complex molecules efficiently. The compound’s unique oxazepin ring system may participate in diverse MCRs, leading to novel chemical transformations and drug discovery .
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Specific safety and hazard information is not detailed in the available resources.
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h5,7-12,14,23H,1,6,13,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKHMZSWMFCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.